N-cyclopropyl-4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide

Description

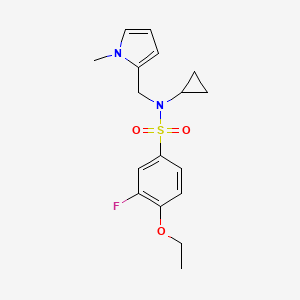

N-cyclopropyl-4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a substituted aromatic ring and a sulfonamide functional group. Key structural features include:

- Cyclopropyl group: Attached to the sulfonamide nitrogen, this moiety may enhance metabolic stability by resisting oxidative degradation compared to linear alkyl chains .

- Ethoxy and fluoro substituents: At the 4- and 3-positions of the benzene ring, respectively.

This compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetic and pharmacodynamic properties through targeted substitution.

Properties

IUPAC Name |

N-cyclopropyl-4-ethoxy-3-fluoro-N-[(1-methylpyrrol-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O3S/c1-3-23-17-9-8-15(11-16(17)18)24(21,22)20(13-6-7-13)12-14-5-4-10-19(14)2/h4-5,8-11,13H,3,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFCZYMSOXLJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CN2C)C3CC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide is a novel compound with significant potential in medicinal chemistry, particularly in the treatment of various diseases due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 352.4 g/mol

- CAS Number : 1286724-09-1

The compound features a sulfonamide group, which is known for its broad range of biological activities, including antibacterial and anti-inflammatory effects.

Biological Activities

1. Antimicrobial Activity

this compound has demonstrated notable antimicrobial properties. In a study evaluating similar benzenesulfonamides, compounds exhibited varying degrees of activity against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

| P. aeruginosa | 6.67 mg/mL |

| C. albicans | 6.63 mg/mL |

These results indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a broad-spectrum antimicrobial potential .

2. Anti-inflammatory Activity

In vivo studies have shown that related benzenesulfonamide derivatives can significantly inhibit carrageenan-induced paw edema in rats, indicating anti-inflammatory properties. For example, compounds in this class reduced inflammation by approximately 90% within three hours of administration . This suggests that this compound could also exhibit similar anti-inflammatory effects.

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). Sulfonamides have been shown to block COX activity effectively, which is crucial for the synthesis of pro-inflammatory prostaglandins . The structure of this compound suggests potential interactions with the active site of COX enzymes.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of sulfonamide derivatives. Modifications to the cyclopropyl and pyrrolidine moieties can enhance potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases lipophilicity and binding affinity |

| Variation in Ethoxy Group | Alters solubility and bioavailability |

Research indicates that compounds with a fluorinated aromatic ring often exhibit improved pharmacokinetic profiles due to increased metabolic stability .

Case Studies

A recent study evaluated a series of sulfonamide derivatives similar to this compound for their COX inhibition capabilities. The results demonstrated that modifications at the para position of the aromatic ring significantly influenced inhibitory potency, with some derivatives achieving IC values lower than 10 nM against COX enzymes .

Scientific Research Applications

Medicinal Chemistry Applications

N-cyclopropyl-4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Studies have shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process.

Case Study: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of benzenesulfonamide, including this compound, showed promising activity against COX enzymes, suggesting a potential role in treating inflammatory diseases .

Biochemical Research

This compound's sulfonamide group allows for interactions with various biological targets, making it useful in biochemical research. It can serve as a lead compound for designing inhibitors targeting specific enzymes or receptors.

Example: Enzyme Inhibition Studies

Research has indicated that sulfonamides can effectively inhibit certain bacterial enzymes, providing a pathway for developing new antibiotics. A study highlighted the synthesis of similar compounds that inhibited bacterial growth by targeting folate synthesis pathways .

Sensor Development

The unique chemical structure of this compound may also be leveraged in sensor technology. The immobilization of such compounds on sensor surfaces can enhance the detection capabilities for biomolecules.

Application in Biosensors

Recent advancements in biosensor technology have utilized sulfonamide derivatives for immobilizing antibodies or other bio-receptors on sensor surfaces. This approach improves the sensitivity and specificity of biosensors used in clinical diagnostics .

Cosmetic Formulations

The compound's properties may also find applications in cosmetic formulations due to its potential skin benefits. Its anti-inflammatory properties can be harnessed to develop skincare products aimed at reducing irritation and promoting skin health.

Cosmetic Formulation Insights

Research into cosmetic formulations has indicated that compounds with anti-inflammatory properties can enhance the efficacy of topical products, leading to formulations that provide both aesthetic and therapeutic benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, hypothetical physicochemical properties, and biological implications of N-cyclopropyl-4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide with related sulfonamide and benzamide derivatives.

Key Observations:

Structural Diversity: The target compound’s pyrrole-methyl group distinguishes it from ’s pyrazolo-pyrimidin derivatives, which have larger heterocyclic systems. The pyrrole’s compact structure may reduce steric hindrance in target binding compared to bulkier groups .

Substituent Effects :

- The cyclopropyl group in the target compound likely improves metabolic stability over linear alkyl chains (e.g., isopropyl in Example 53) .

- Ethoxy vs. methoxy : Ethoxy’s larger size may increase lipophilicity, enhancing tissue penetration relative to smaller alkoxy groups.

Acidity and Solubility :

- Sulfonamides (target compound) are more acidic (pKa ~10) than benzamides (Example 53, pKa ~15), which could influence ionization state and solubility in physiological conditions .

Research Findings and Limitations

- Comparisons rely on structural extrapolation and general medicinal chemistry principles.

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group substitutions. Key steps include:

- Cyclopropane ring introduction : Use cyclopropylamine derivatives as nucleophiles in substitution reactions under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Pyrrole-methyl group coupling : Employ reductive amination or alkylation strategies with 1-methyl-1H-pyrrole-2-carboxaldehyde, using NaBH₃CN or similar reducing agents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

- Yield optimization : Adjust stoichiometry, reaction time, and temperature. For example, extended reaction times (24–48 hours) improve coupling efficiency in sterically hindered intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve substituent effects (e.g., cyclopropyl, ethoxy, and fluorophenyl groups). The fluorophenyl group shows distinct deshielding in ¹³C NMR (~160 ppm for C-F) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm error .

- FT-IR : Identify sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and pyrrole C-H bending (~690 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for biological assays) or aqueous buffers (pH 7.4 for pharmacokinetic studies). Limited solubility in non-polar solvents (e.g., hexane) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrolytic instability may occur at extreme pH (<3 or >10) .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer :

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond lengths. For sulfonamides, C-S bond lengths typically range from 1.76–1.82 Å .

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian 09 with B3LYP/6-311+G(d,p)) to validate tautomeric forms or conformational preferences .

Q. What mechanistic insights explain the regioselectivity of key reactions (e.g., fluorination or cyclopropane ring formation)?

- Methodological Answer :

- Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor™) favors the para position due to ethoxy group activation .

- Cyclopropane formation : Simmons–Smith reactions (Zn/Cu couple with CH₂I₂) proceed via carbene intermediates, with steric effects directing cyclopropane addition .

Q. How do structural modifications (e.g., substituent variations on the pyrrole or benzene rings) affect biological activity?

- Methodological Answer :

- SAR Studies : Compare analogs with substituent changes (e.g., replacing ethoxy with methoxy reduces metabolic stability). Pyrazole-containing analogs show enhanced kinase inhibition due to π-π stacking .

- Assays : Test cytotoxicity (MTT assay) and target binding (SPR or ITC) to correlate structure with activity .

Q. What computational strategies predict the binding modes of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for sulfonamide-binding enzymes). Focus on hydrogen bonds between sulfonamide S=O and Arg/Lys residues .

- MD simulations : Analyze stability of ligand-protein complexes (e.g., GROMACS with AMBER force fields) over 100 ns trajectories .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Crystallization issues : Sulfonamides often form polymorphs. Use solvent diffusion (e.g., dichloromethane/pentane) at 4°C to grow single crystals .

- Data collection : Optimize X-ray parameters (Cu Kα, λ=1.54178 Å) with R-factor <0.05 for high reliability .

Q. How can metabolic pathways and degradation products be identified for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.